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Compound of Interest |

Compound Name: 4-Chloro-2-ethyl-6-nitroquinoline
CAS No.: 1432681-73-6
Cat. No.: B1431829
. J

CAS Number: 1432681-73-6[1]

Executive Summary

4-Chloro-2-ethyl-6-nitroquinoline is a specialized heterocyclic building block utilized primarily
in the synthesis of pharmacologically active 4-aminoquinoline derivatives.[2] Distinguished by
its 2-ethyl substituent—which offers distinct steric and lipophilic properties compared to the
more common methyl analogs—and a 6-nitro group that serves as a versatile handle for further
reduction and functionalization, this compound is a critical scaffold in medicinal chemistry.

Its core utility lies in the high electrophilicity of the C4-chlorine atom, enabling rapid
Nucleophilic Aromatic Substitution (

) reactions. This reactivity profile makes it an ideal precursor for developing inhibitors of EGFR
and PI3K/mTOR kinases, as well as novel antimalarial agents structurally related to
chloroquine.

Chemical Identity & Physicochemical Profile[3][4][5]
[6][71[8][°]
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Property Data
CAS Number 1432681-73-6
IUPAC Name 4-Chloro-2-ethyl-6-nitroquinoline

Molecular Formula

Molecular Weight 236.65 g/mol

Appearance Yellow to pale-brown solid

Soluble in DCM, DMSO, DMF; sparingly soluble

Solubility . ¢
in water

C4-Chloro (Leaving group), C6-Nitro

Key Functional Groups ) o -
(Reducible), C2-Ethyl (Steric/Lipophilic)

Synthetic Pathway: The Modified Conrad-Limpach
Protocol

The synthesis of 4-chloro-2-ethyl-6-nitroquinoline typically follows a two-stage workflow: the
construction of the quinoline core via a Conrad-Limpach cyclization followed by
deoxychlorination.

Mechanistic Workflow

The process begins with the condensation of 4-nitroaniline with a

-keto ester (ethyl propionylacetate). The resulting enamine undergoes thermal cyclization to
form the 4-hydroxyquinoline intermediate, which is subsequently chlorinated using phosphorus
oxychloride (

).[2]
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Figure 1: Synthetic route from aniline precursors to the chloroquinoline scaffold.

Detailed Experimental Protocol

Step 1: Cyclization (Formation of 2-ethyl-6-nitroquinolin-4-ol)

e Reactants: Mix 4-nitroaniline (1.0 eq) with ethyl propionylacetate (1.2 eq) in a round-bottom
flask.

o Catalysis: Add a catalytic amount of acetic acid or HCI.

» Conditions: Heat to reflux in benzene or toluene with a Dean-Stark trap to remove water
(azeotropic distillation) to form the enamine (Schiff base).

o Thermal Cyclization: Evaporate the solvent and add the residue to boiling diphenyl ether (

). Flash heating is critical to favor kinetic cyclization over polymerization.

« |solation: Cool the mixture; the quinolone product precipitates. Filter and wash with hexane
to remove diphenyl ether.

Step 2: Chlorination (Synthesis of CAS 1432681-73-6)

e Setup: Place 2-ethyl-6-nitroquinolin-4-ol (10 mmol) in a dry flask under inert atmosphere (

).

o Reagent Addition: Cautiously add phosphorus oxychloride (
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, 50 mmol). Note:
acts as both reagent and solvent.

Reaction: Heat to reflux (

) for 2—4 hours. Monitor by TLC (the polar -OH spot disappears; a less polar spot appears).

Quenching (CRITICAL): Cool the mixture to room temperature. Pour slowly onto crushed ice
with vigorous stirring to hydrolyze excess

. Maintain temperature
to prevent hydrolysis of the product.

Workup: Neutralize with aqueous

or
to pH 8. Extract with dichloromethane (DCM). Dry organic layer over
and concentrate.

Purification: Recrystallize from ethanol or purify via silica gel chromatography
(Hexane/EtOAc gradient).

Reactivity & Applications in Drug Design

The defining feature of 4-chloro-2-ethyl-6-nitroquinoline is the reactivity of the C4-chlorine
atom. The nitrogen of the quinoline ring withdraws electron density, activating the C4 position
for nucleophilic attack.

Nucleophilic Aromatic Substitution ()

This compound serves as a "lock-and-key" scaffold. The C4-chlorine is displaced by primary or
secondary amines to generate 4-aminoquinolines.

» Kinase Inhibition: The resulting 4-aminoquinolines mimic the ATP-binding motif of kinases.
Derivatives have shown potency against EGFR (Epidermal Growth Factor Receptor) and
PI3K pathways.[2]
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o Antimalarial Activity: The structure is homologous to the chloroquine core. The 2-ethyl group
provides lipophilicity that aids in penetrating the parasite's food vacuole.

Nucleophile (R-NH2)

4-Chloro-2-ethyl-6-nitroquinoline (.., Anilines, Aliphatic amines)

[}
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Figure 2:

mechanism for functionalizing the quinoline core.

Functionalization of the Nitro Group

Following the

reaction, the 6-nitro group remains intact. It can be subsequently reduced (using
or

) to a 6-amino group. This allows for the introduction of a second diversity point (e.g., amide
coupling or sulfonylation), enabling the creation of "dual-tail" inhibitors often required for high-
affinity kinase binding.

Safety & Handling Protocols

Hazard Class: Irritant / Toxic.

e H315/H319: Causes skin and serious eye irritation.
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o H335: May cause respiratory irritation.

e Nitro Compounds: Aromatic nitro compounds are potentially mutagenic; handle with extreme
caution.

Self-Validating Safety Steps:
¢ Quenching Check: When quenching

, ensure no visible fumes (HCI) are evolving before proceeding to neutralization.

* Waste Disposal: Aqueous waste from the chlorination step contains phosphoric acid and
HCI; it must be neutralized before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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